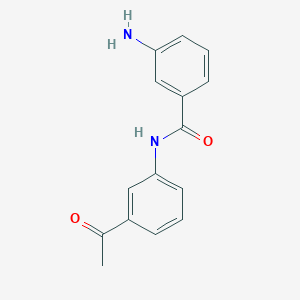

N-(3-acetylphenyl)-3-aminobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-aminobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYAUONWZRGFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Synthetic Routes for N-(3-acetylphenyl)-3-aminobenzamide

The formation of the core this compound structure relies on the creation of an amide bond between two substituted benzene (B151609) rings.

The most conventional and established route for synthesizing this compound involves the acylation of an amine with a carboxylic acid derivative. A common strategy employs the reaction of 3-aminoacetophenone with 3-nitrobenzoyl chloride. The resulting intermediate, N-(3-acetylphenyl)-3-nitrobenzamide, can then undergo reduction of the nitro group to an amine. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or by using chemical reducing agents such as tin(II) chloride or iron in acidic media.

An alternative, well-established method is the direct coupling of 3-aminoacetophenone with 3-aminobenzoic acid. This reaction requires the activation of the carboxylic acid group, often accomplished using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS). The amino group of 3-aminobenzoic acid may require a protecting group during the reaction to prevent self-polymerization, which is later removed to yield the final product.

To improve upon traditional methods, researchers have explored various modern synthetic techniques to increase efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis : This technique has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times through rapid and efficient heating. psu.edu Microwave irradiation can be applied to accelerate the amide bond formation step. mdpi.com Furthermore, related reactions, such as the synthesis of chalcone (B49325) intermediates from acetyl-substituted precursors, can be expedited using microwave-assisted aldol (B89426) condensations. nih.gov This method provides a faster route to complex flavonoid scaffolds derived from chalcones. nih.gov

One-Pot Reactions : One-pot synthesis improves process efficiency by combining multiple reaction steps in a single flask without isolating intermediates. This reduces solvent waste and saves time. For instance, a tandem Blaise-Nenitzescu reaction has been developed for the one-pot synthesis of complex benzofuranones from nitriles and benzoquinone, demonstrating the power of this approach for building complex molecular architectures efficiently. rsc.org Similar strategies can be envisioned for the synthesis of this compound derivatives, streamlining the process from basic starting materials to the final product. nih.govmdpi.com

Organocatalytic Methods : Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to traditional metal-based catalysts. This field has provided versatile methods for the asymmetric synthesis of various compounds, including β-amino acid derivatives. nih.gov While not yet specifically documented for this compound itself, these principles could be applied to generate chiral derivatives or intermediates with high enantiomeric purity.

Design and Synthesis of Analogues and Derivatives of this compound

The core structure of this compound serves as a template for creating a diverse library of related compounds through targeted chemical modifications.

Rational design of analogues focuses on systematically altering the parent structure to achieve desired properties. For benzamide (B126) derivatives, this often involves a three-part strategy modifying a "cap" group, a "linker," and a "zinc-binding group". researchgate.net Key strategies include:

Substituent Patterns : The introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl rings can systematically probe the effects of sterics and electronics on the molecule's properties. researchgate.netnih.gov

Functional Group Replacements : The acetyl and amino groups are key targets for modification. The ketone of the acetyl group can be reduced to an alcohol or converted to other functionalities. The amino group can be alkylated, acylated, or used as a handle to attach other molecular fragments, significantly altering the compound's chemical nature. nih.govdovepress.com

A common strategy for creating derivatives involves the modification of the 3-amino group on the benzoyl portion of the molecule. For example, a series of novel N-substituted aminobenzamide derivatives have been prepared by reacting the parent amino-N-substituted phenylbenzamide with various α-bromoketones. nih.gov This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a mild base such as potassium carbonate to facilitate the nucleophilic substitution. nih.govdovepress.com This approach allows for the introduction of a keto-ethylamino side chain, creating a new class of derivatives. nih.gov

| Compound Name | Starting Amine | Reactant | Yield | Reference |

|---|---|---|---|---|

| N-(3-chlorophenyl)-4-(2-oxo-2-phenylethylamino)benzamide | 4-Amino-N-(3-chlorophenyl)benzamide | 2-Bromoacetophenone | 24% | nih.gov |

| N-(3-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide | 3-Amino-N-(3-chlorophenyl)benzamide | 2-Bromoacetophenone | 36% | nih.gov |

| N-(3-methoxyphenyl)-3-(2-oxo-2-phenylethylamino)benzamide | 3-Amino-N-(3-methoxyphenyl)benzamide | 2-Bromoacetophenone | 30% | nih.gov |

| N-(3-acetylphenyl)-4-(2-oxo-2-phenylethylamino)benzamide | 4-Amino-N-(3-acetylphenyl)benzamide | 2-Bromoacetophenone | 68% | nih.govdovepress.com |

Hybrid molecules are created by combining the benzamide scaffold with other important chemical motifs, such as quinolines or chalcones, to generate novel structures.

Chalcone Derivatives : Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a substituted benzaldehyde. rasayanjournal.co.in A series of novel chalcone derivatives have been synthesized starting from N-(3-acetyl-phenyl)-2-chloro-acetamide. This intermediate is first reacted with N-(hydroxyphenyl)acetamide, and the resulting product, which contains an acetylphenyl group, undergoes a base-catalyzed condensation with various substituted benzaldehydes in ethanol (B145695) to yield the final chalcone structures. rasayanjournal.co.in This method effectively incorporates the N-acetylphenylamide core into a larger chalcone framework. The use of sonication has been shown to optimize this reaction, reducing the time from 24 hours to 15-30 minutes. eijppr.com

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-(4-Acetamidophenoxy)-N-(3-acetyl-phenyl)acetamide | Substituted Benzaldehyde | 20% NaOH, Ethanol, 24h | Chalcone Derivatives | rasayanjournal.co.in |

| Acetophenone | Aromatic Aldehyde | KOH, Ethanol, 24h (Conventional) | Chalcones | eijppr.com |

| Acetophenone | Aromatic Aldehyde | KOH, Ethanol, 15-30 min (Sonication) | Chalcones | eijppr.com |

Quinoline-Incorporated Derivatives : The quinoline (B57606) ring system is another important heterocyclic motif. Hybrid molecules can be synthesized by incorporating an amide functionality into a quinoline structure. For example, a series of N-(3-cyano-6-methyl-4-anilinoquinoline-7-yl) amide derivatives have been synthesized, demonstrating a strategy where the amide group is appended to the quinoline core. nih.gov Another approach involves introducing heterocyclic groups, such as benzimidazole (B57391), at the 3-position of a quinoline ring, showcasing the versatility of quinoline chemistry in creating complex derivatives. academicjournals.org These examples illustrate synthetic pathways to merge the structural features of benzamides with those of quinolines.

Spectroscopic and Structural Characterization Methodologies

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the molecular structure of N-(3-acetylphenyl)-3-aminobenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.orgrsc.org Aromatic protons appear as multiplets in the downfield region, while the methyl protons of the acetyl group resonate as a singlet in the upfield region. rsc.org The protons of the amide and amine groups also exhibit characteristic chemical shifts. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.org The spectrum of this compound shows distinct peaks for each unique carbon atom, including the carbonyl carbons of the acetyl and amide groups, which appear at the downfield end of the spectrum. spectrabase.com The aromatic carbons also have characteristic chemical shifts that can be assigned to specific positions on the phenyl rings. rsc.orgspectrabase.com

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 10.25 (s, 1H) | Amide N-H |

| 7.97 – 7.95 (m, 2H) | Aromatic C-H |

| 7.67 (dt, J = 8.8 Hz, J = 1.2 Hz, 2H) | Aromatic C-H |

| 7.62 – 7.52 (m, 3H) | Aromatic C-H |

| 7.38 – 7.34 (m, 2H) | Aromatic C-H |

| 7.13 – 7.09 (m, 1H) | Aromatic C-H |

| 2.55 (s, 3H) | Acetyl CH₃ |

| Note: Data corresponds to a similar benzamide (B126) structure and serves as a representative example. rsc.org |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 168.05 | Amide C=O |

| 137.99 | Aromatic C |

| 136.38 | Aromatic C |

| 131.30 | Aromatic C |

| 130.32 | Aromatic C |

| 129.14 (2C) | Aromatic C-H |

| 126.61 | Aromatic C-H |

| Note: Data corresponds to a similar benzamide structure and serves as a representative example. rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands. A strong absorption band is typically observed for the C=O stretching vibration of the amide group. rsc.org Another distinct C=O stretching band corresponds to the acetyl group. mdpi.com The N-H stretching vibrations of the amide and amine groups also give rise to characteristic bands in the spectrum. researchgate.net

| IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment |

| 3285-3199 | N-H Stretch |

| 1697 | C=O Stretch (Acetyl) |

| 1653 | C=O Stretch (Amide) |

| 1617, 1587, 1510 | Aromatic C=C Stretch |

| Note: Data corresponds to similar benzamide structures and serves as a representative example. mdpi.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows absorption bands in the ultraviolet region. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl groups. The exact positions of the maximum absorption wavelengths (λmax) are influenced by the conjugation within the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. In methods like Electron Ionization Mass Spectrometry (EIMS) or High-Resolution Mass Spectrometry (HRMS), this compound is ionized, and the resulting molecular ion peak confirms the molecular weight. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner.

Crystallographic Analysis

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing reliable results for a wide range of organic molecules. cureffi.org In a typical study, the geometry of a molecule like N-(3-acetylphenyl)-3-aminobenzamide would first be optimized to find its most stable three-dimensional conformation. This optimized structure then serves as the basis for all subsequent property calculations. epstem.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net For related benzamide (B126) structures, these orbitals are often distributed across the aromatic rings and the amide linkage, indicating the potential pathways for charge transfer within the molecule.

Data Table: Representative Frontier Molecular Orbital Energies (Illustrative for a generic benzamide derivative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative and not specific to this compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). For a molecule like this compound, the oxygen atoms of the acetyl and amide groups would be expected to be regions of high negative potential, while the amine and amide protons would exhibit positive potential.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

Data Table: Illustrative Global Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | χ^2 / (2η) | 2.79 |

Note: These values are for illustrative purposes and are not specific to this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It localizes the electron density into orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is a key factor in understanding resonance and hyperconjugation effects that contribute to molecular stability. For this compound, NBO analysis would reveal the nature of the amide bond, the interactions between the aromatic rings, and the electronic effects of the acetyl and amino substituents.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Computational Estimation of Binding Affinities and Interactions

Currently, there are no published studies detailing the computational estimation of binding affinities and interactions for this compound with any specific biological target or in the context of material science applications. The prediction of binding affinities typically requires a known three-dimensional structure of both the ligand (in this case, this compound) and its binding partner, which is then used in molecular docking and molecular dynamics simulations. Without the foundational crystal structure of the compound, and without a specified biological target, such estimations remain purely hypothetical.

Analysis of Intermolecular Interactions

The analysis of intermolecular interactions provides crucial understanding of a compound's physical properties and its behavior in a crystalline environment.

Hirshfeld Surface Analysis and Energy Framework Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. This analysis provides a detailed fingerprint of the types of interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) that stabilize the crystal structure.

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal packing. This method helps to visualize the topology of the crystal in terms of the energetic contributions of different types of intermolecular forces.

Unfortunately, both Hirshfeld surface analysis and energy framework analysis are entirely dependent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, these analyses cannot be performed.

Preclinical Research Data Unavailable for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient preclinical research data to generate a detailed article on the specific chemical compound This compound . The requested pharmacological profile, including in-depth anticancer, antimicrobial, and anti-inflammatory investigations, could not be compiled as published studies focusing explicitly on this molecule are not available.

The search for information on this compound did not yield specific studies detailing its in vitro antiproliferative effects on cancer cell lines, in vivo antitumor activity in animal models, or its potential antibacterial, antifungal, or anti-inflammatory properties. Consequently, the creation of an evidence-based article adhering to the requested structure is not possible without resorting to speculation, which would violate the principles of scientific accuracy.

It is important to note that a structurally related compound, 3-aminobenzamide (B1265367) (3-AB) , is the subject of extensive scientific research. nih.govnih.govwikipedia.orgselleckchem.comrndsystems.com 3-Aminobenzamide is widely recognized as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, cell death, and transcription. wikipedia.org Due to this mechanism, 3-aminobenzamide has been investigated for various therapeutic applications.

Research Highlights for 3-Aminobenzamide (A Related Compound)

For informational purposes, the research areas for the extensively studied 3-aminobenzamide include:

Anticancer Research: Studies have explored the effects of 3-aminobenzamide on various cancer cells, such as human osteosarcoma cells, where it was shown to induce features of differentiation and apoptosis (programmed cell death). nih.gov Its role as a PARP inhibitor makes it a compound of interest in cancer therapy research. wikipedia.orgnih.gov

Anti-inflammatory and Immunomodulatory Research: 3-Aminobenzamide has demonstrated potent anti-inflammatory effects in preclinical models. nih.govutmb.edu Research shows it can reduce inflammation, oxidative stress, and tissue damage in models of hepatitis and renal ischemia/reperfusion injury. nih.govnih.gov It has also been studied for its effects on wound healing. nih.gov

Neuroprotective Research: The compound has been evaluated for its potential to protect neurons from damage in various models of injury, including blast-induced trauma and ischemia. nih.govfrontiersin.org

Given the similarity in nomenclature, it is possible there may be a confusion between the requested compound, this compound, and the well-documented 3-aminobenzamide. However, without specific research on this compound, no scientifically validated article on its distinct pharmacological profile can be produced at this time.

Pharmacological Profile and Biological Activities Preclinical Research

Other Investigated Biological Activities of Benzamide (B126) Analogues

Beyond their anti-inflammatory properties, benzamide analogues have been explored for a variety of other biological activities.

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease states, including tumor growth. Several benzamide derivatives have been identified as potent inhibitors of angiogenesis. For example, two anthranilamide derivatives, 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide , have been shown to potently and selectively inhibit vascular endothelial growth factor receptor (VEGFR) kinases. nih.gov These compounds effectively inhibit VEGF-induced angiogenesis in preclinical models. nih.gov

Furthermore, the PARP inhibitor 3-aminobenzamide (B1265367) has been reported to reduce VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells in vitro. nih.gov This suggests that the anti-angiogenic effects of some benzamide derivatives may be linked to their PARP inhibitory activity.

The benzamide scaffold has been a fruitful area for the discovery of novel anticonvulsant agents. A number of 4-aminobenzamide (B1265587) derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models. nih.govacs.orgacs.org

For instance, 4-amino-N-amylbenzamide was identified as a potent agent against maximal electroshock seizures (MES) in mice. nih.gov The introduction of a second aromatic ring, as seen in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide , led to even more potent compounds with favorable comparisons to established antiepileptic drugs like phenobarbital (B1680315) and phenytoin (B1677684) in preclinical assays. nih.gov

Another analogue, 4-amino-(2-methyl-4-aminophenyl)benzamide , demonstrated significant activity in the maximal electroshock seizure test and against tonic seizures induced by bicuculline (B1666979) or 3-mercaptopropionic acid. nih.gov Its potency was found to be comparable to or greater than that of phenytoin, carbamazepine, and ameltolide (B1667027) in certain preclinical models. nih.gov

The search for new anti-HIV agents has also led to the investigation of benzamide derivatives. nih.gov One study identified a benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), with potent anti-HIV-1 activity. nih.gov Mechanistic studies revealed that AH0109 inhibits HIV-1 replication by impairing both reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was also effective against HIV-1 strains resistant to several commonly used antiretroviral drugs. nih.gov

Other research has focused on mercaptobenzamide derivatives as HIV-1 maturation inhibitors and N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide (RN-18) analogues as Vif antagonists. nih.govresearchgate.net

Several studies have highlighted the antioxidant potential of benzamide derivatives. acs.orgacs.orgnih.gov A range of N-arylbenzamides bearing methoxy (B1213986) and hydroxy groups have been synthesized and evaluated for their antioxidant capacity using assays such as the DPPH and FRAP methods. acs.orgacs.orgnih.gov Many of these compounds exhibited improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). acs.orgacs.orgnih.gov

Computational analyses have supported these experimental findings, indicating that the presence of electron-donating methoxy groups and hydroxy groups enhances the antioxidant features of the benzamide scaffold. acs.orgacs.orgnih.gov

Benzamide analogues have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. Several series of benzamide and related nicotinamide (B372718) and cinnamamide (B152044) derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE. nih.govnih.gov For example, some novel benzamide derivatives displayed IC50 values in the nanomolar range against AChE and BuChE. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the benzamide scaffold significantly influence the inhibitory activity and selectivity towards these enzymes. nih.gov

Mechanistic Studies of Biological Actions

Target Identification and Validation

Identification of Specific Molecular Targets (e.g., Poly(ADP-ribose) Polymerase (PARP), Histone Deacetylases (HDACs), Mono-ADP-Ribosyltransferase (mART) Toxins)

Research has primarily identified Poly(ADP-ribose) Polymerase (PARP) as the principal molecular target of 3-aminobenzamide (B1265367) (3-AB). ontosight.aiwikipedia.org PARP is a family of enzymes crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death. ontosight.aiwikipedia.org The structure of 3-aminobenzamide is similar to that of NAD+, a coenzyme that PARP uses as a substrate. This similarity allows 3-AB to bind to PARP and inhibit its activity. wikipedia.org

Over-activation of PARP, often triggered by significant DNA damage from factors like oxidative stress, can deplete cellular NAD+ and ATP stores, leading to cell death. wikipedia.orgfrontiersin.org 3-AB acts as a competitive inhibitor, preventing this depletion. nih.gov Its inhibitory action has made it a valuable tool in research related to cancer, neurodegenerative diseases, and other conditions where PARP activity is a critical factor. ontosight.ainih.gov While PARP is the main focus, some studies explore the broader effects of PARP inhibition on other cellular pathways, but direct, significant inhibition of targets like HDACs or mART toxins by 3-aminobenzamide itself is not the primary mechanism described.

Enzyme Inhibition Assays (e.g., PARP Inhibition Assays, ADP-Ribosyltransferase Inhibition)

Enzyme inhibition assays have been crucial in quantifying the inhibitory effect of 3-aminobenzamide on its target. These assays consistently demonstrate that 3-AB is a potent inhibitor of PARP.

In biochemical assays, 3-AB has been shown to significantly reduce PARP activity. For instance, a concentration of 50 μM of 3-aminobenzamide was found to inhibit Poly ADP-Ribose synthetase enzyme activity by 90%. frontiersin.orgnih.gov Other studies report an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of approximately 30 µM for PARP inhibition. bpsbioscience.com In cellular models, such as Chinese Hamster Ovary (CHO) cells, 3-aminobenzamide showed potent PARP inhibition with an IC₅₀ of approximately 50 nM. medchemexpress.com Concentrations greater than 1 μM can lead to over 95% inhibition of PARP activity in cells without causing significant toxicity. medchemexpress.com The inhibition of PARP's ADP-ribosylation activity is a key measure of 3-AB's biochemical efficacy. nih.gov

Table 1: PARP Inhibition by 3-Aminobenzamide

| Assay Type | Cell/System | Concentration | Inhibition Level | Source |

|---|---|---|---|---|

| Poly ADP-Ribose Synthetase Activity | Biochemical Assay | 50 µM | 90% | frontiersin.orgnih.gov |

| PARP Inhibition (IC₅₀) | General | ~30 µM | 50% | bpsbioscience.com |

| PARP Inhibition (IC₅₀) | CHO Cells | ~50 nM | 50% | medchemexpress.com |

| PARP Activity | Cellular Assay | >1 µM | >95% | medchemexpress.com |

Cellular and Biochemical Mechanisms of Action

Interference with DNA Repair Mechanisms (e.g., DNA Strand Break Rejoining, Base Excision Repair)

The role of 3-aminobenzamide in DNA repair is complex. As a PARP inhibitor, it interferes with the DNA damage response. PARP enzymes are rapidly recruited to sites of DNA damage, particularly single-strand breaks, where they synthesize poly(ADP-ribose) chains that signal for and recruit other DNA repair proteins.

By inhibiting PARP, 3-aminobenzamide can delay the rejoining of DNA strand breaks. nih.gov Studies in human fibroblasts treated with alkylating agents showed that 3-AB led to an increase in the frequency of single-strand breaks, not by creating more damage, but by slowing the ligation step of the repair process. nih.gov This effect is reversible upon removal of the compound. nih.gov However, some research suggests that at low concentrations (0.01-0.1 mM), 3-AB can paradoxically accelerate the ligation of DNA repair patches and increase repair replication in human lymphoid cells damaged by methyl methanesulfonate, indicating it may act as a stimulator of repair under certain conditions. nih.gov This suggests its effect on DNA repair is not a simple inhibition but a more complex modulation of the repair machinery. nih.gov

Induction or Attenuation of Cellular Stress Responses (e.g., Oxidative Stress Reduction)

3-aminobenzamide has demonstrated significant effects on cellular stress responses, particularly in reducing oxidative stress. frontiersin.orgnih.gov Traumatic insults and various pathological conditions can induce oxidative stress, leading to the formation of free radicals and subsequent DNA damage, which in turn over-activates PARP. frontiersin.orgnih.gov

Research shows that 3-AB can attenuate this cascade. In a model of blast-induced injury in auditory hair cells, 3-AB treatment reduced markers of oxidative stress, including 4-hydroxynonenal (B163490) (a marker of lipid peroxidation) and 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative DNA damage). frontiersin.orgnih.gov This protective effect was associated with the up-regulation of Nrf2, a key transcription factor for antioxidant defense. frontiersin.org Similarly, in models of renal ischemia-reperfusion injury and concanavalin (B7782731) A-induced hepatitis, 3-aminobenzamide markedly reduced oxidative stress products and restored antioxidant enzyme levels. nih.govnih.gov This suggests that by inhibiting PARP, 3-AB helps preserve cellular energy and antioxidant capacity, thereby mitigating the damaging effects of oxidative stress. frontiersin.orgnih.gov

Modulation of Cell Proliferation and Programmed Cell Death Pathways (e.g., Apoptosis)

3-aminobenzamide significantly modulates pathways of cell proliferation and programmed cell death (apoptosis). The inhibition of PARP can have dual effects on cell fate, depending on the cellular context and the nature of the stressor.

In some scenarios, 3-AB protects cells from apoptosis. For instance, it protects cells from UV-B-induced apoptosis. In models of acute myocardial infarction and N-methyl-N-nitrosourea-induced retinal damage, 3-AB was shown to reduce apoptosis and protect the respective tissues. nih.govnih.gov This neuroprotective and cardioprotective effect is often linked to the prevention of PARP over-activation, which can trigger a form of programmed cell death known as parthanatos. frontiersin.orgnih.gov

Conversely, in cancer cells, inhibiting PARP with 3-AB can enhance cell death. sigmaaldrich.cn In human osteosarcoma cells, 3-AB induced features of differentiation followed by apoptotic cell death, characterized by chromatin condensation, caspase-3 processing, and cleavage of PARP itself. nih.gov This suggests that in cancer therapy, inhibiting a key DNA repair enzyme can prevent cancer cells from repairing damage induced by other agents, leading to their selective death. The compound has also been shown to inhibit cell apoptosis after spinal cord injury in a caspase-independent manner, often by preventing the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. nih.govselleckchem.com

Table 2: Effects of 3-Aminobenzamide on Cellular Pathways

| Cellular Process | Model System | Observed Effect of 3-Aminobenzamide | Source |

|---|---|---|---|

| DNA Strand Break Rejoining | Human Fibroblasts (alkylating agent damage) | Delays ligation step of repair | nih.gov |

| DNA Repair | Human Lymphoid Cells (low concentration) | Accelerates ligation of DNA repair patches | nih.gov |

| Oxidative Stress | Auditory Hair Cells (blast injury) | Reduced markers of lipid peroxidation and DNA damage | frontiersin.orgnih.gov |

| Oxidative Stress | Rat Kidney (ischemia-reperfusion) | Reduced oxidative stress products, restored antioxidant enzymes | nih.gov |

| Apoptosis | Cells exposed to UV-B | Protects from apoptosis | |

| Apoptosis | Rat Cardiomyocytes (myocardial infarction) | Inhibits apoptosis, suppresses AIF expression | nih.gov |

| Apoptosis | Human Osteosarcoma Cells | Induces differentiation followed by apoptosis | nih.gov |

| Apoptosis | Rat Spinal Cord Injury Model | Inhibits apoptosis, abolishes AIF translocation | nih.gov |

Based on a comprehensive review of available scientific literature, there is no specific research data corresponding to the biological activities of the chemical compound N-(3-acetylphenyl)-3-aminobenzamide for the topics outlined in the user's request.

The majority of existing research focuses on a structurally related but distinct molecule, 3-aminobenzamide (3-AB) , which is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). Information regarding the effects of 3-AB on DNA repair, intracellular signaling, and other biological processes is extensive. However, this information cannot be scientifically and accurately attributed to this compound without direct experimental evidence.

Therefore, to ensure strict scientific accuracy and adhere to the provided instructions, the generation of an article detailing the mechanistic studies of this compound is not possible at this time due to the absence of specific research on this particular compound in the public domain. Attempting to extrapolate data from 3-aminobenzamide would be speculative and would not meet the required standards of scientific rigor.

Structure Activity Relationship Sar Studies

Correlation of Molecular Structure with Biological Activity

The fundamental structure of N-(3-acetylphenyl)-3-aminobenzamide is a benzamide (B126) scaffold, a common motif in many biologically active compounds. This core consists of a benzoyl group linked to an aniline (B41778) moiety via an amide bond. In this specific compound, the aniline ring is substituted with an acetyl group at the meta-position, and the benzoyl ring bears an amino group, also at the meta-position.

The biological activity of this class of compounds is often linked to its ability to inhibit enzymes like poly(ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in DNA repair, and their inhibition is a key strategy in cancer therapy. The benzamide portion of the molecule is crucial for binding to the nicotinamide-adenine dinucleotide (NAD+) binding site of the PARP enzyme. The amide linkage provides a key hydrogen bonding interaction, mimicking the nicotinamide (B372718) part of NAD+.

Influence of Substituent Modifications on Pharmacological Potency and Selectivity

The potency and selectivity of this compound are significantly influenced by its substituent groups—the 3-acetyl group on the phenyl ring and the 3-amino group on the benzamide ring.

The 3-Amino Group: The amino group on the benzamide ring is a critical determinant of activity. Its position and electronic properties can modulate the binding affinity to the target enzyme. SAR studies on related benzamide derivatives have shown that the presence of a small, electron-donating group at the meta-position of the benzamide ring can enhance inhibitory activity. This amino group can participate in hydrogen bonding interactions within the enzyme's active site, thereby anchoring the inhibitor.

The 3-Acetyl Group: The N-phenyl ring and its substituents are crucial for establishing further interactions within the active site, often influencing selectivity and potency. The acetyl group at the meta-position of the N-phenyl ring is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. Modification of this acetyl group, for instance, by changing its position (to ortho or para) or replacing it with other functional groups (e.g., nitro, cyano, or larger alkyl groups), would be expected to significantly alter the compound's pharmacological profile.

For instance, in related N-phenylbenzamide series targeting other enzymes, the nature and position of substituents on the N-phenyl ring have been shown to be critical for potency and selectivity. nih.govnih.gov

| Substitution Site | Original Group | Potential Modification | Expected Impact on Activity |

| Benzamide Ring | 3-Amino | 4-Amino, 2-Amino, Methylamino | Altered hydrogen bonding and potency |

| N-Phenyl Ring | 3-Acetyl | 4-Acetyl, 2-Acetyl, Nitro, Cyano | Modified hydrophobic and electronic interactions, affecting potency and selectivity |

Elucidation of Key Pharmacophoric Features and Structural Motifs

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For benzamide-based PARP inhibitors, the key pharmacophoric features generally include:

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

An Aromatic Ring System: The benzamide phenyl ring that fits into a hydrophobic pocket.

Additional Interaction Points: Provided by substituents on both aromatic rings.

In this compound, the 3-amino group on the benzamide ring and the 3-acetyl group on the N-phenyl ring represent crucial pharmacophoric elements that contribute to its specific binding interactions. Dynamic structure-based pharmacophore models have been instrumental in identifying novel PARP-1 inhibitor scaffolds. plos.orgresearchgate.net

Role of Molecular Planarity and Conformational Flexibility in Bioactivity

This flexibility allows the molecule to adopt a specific conformation that is complementary to the binding site of its target enzyme. Molecular modeling studies on related benzamide inhibitors have shown that a certain degree of non-planarity between the two aromatic rings is often favorable for optimal binding. The ability of the molecule to adopt a "twisted" conformation can allow for more extensive interactions with different sub-pockets of the enzyme's active site. The balance between rigidity and flexibility is a key aspect of its SAR.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. unair.ac.id For a series of analogs of this compound, a QSAR model could be developed to predict the inhibitory potency based on various molecular descriptors.

Key descriptors in a QSAR model for this class of compounds would likely include:

Electronic Descriptors: Such as the Hammett constant of the substituents, reflecting their electron-donating or -withdrawing nature.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Steric Descriptors: Such as molecular weight or molar refractivity, which describe the size and shape of the molecule.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide more detailed insights by creating 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Such studies on related benzimidazole (B57391) carboxamide PARP-1 inhibitors have successfully generated predictive models. nih.gov

| QSAR Descriptor | Property Measured | Relevance to this compound Activity |

| Hammett Constant (σ) | Electronic effect of substituents | Influences the strength of hydrogen bonds and electrostatic interactions |

| LogP | Lipophilicity | Affects cell permeability and hydrophobic interactions with the target |

| Molar Refractivity (MR) | Molecular volume and polarizability | Relates to steric fit within the binding site |

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Efficacy and Specificity

The optimization of lead compounds is a critical step in drug discovery, aiming to improve the desired therapeutic effects while minimizing off-target activity. For N-substituted aminobenzamide derivatives, research has shown that modifications to the scaffold can significantly impact their biological activity.

A key area of investigation for this class of compounds is their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. In a study focused on developing novel N-substituted aminobenzamide scaffold derivatives as DPP-IV inhibitors, a series of compounds were synthesized and evaluated. The study revealed that the nature and position of substituents on the N-phenyl ring play a crucial role in their inhibitory activity. nih.gov

Detailed research findings from studies on analogous compounds indicate that specific structural modifications can enhance binding affinity and selectivity for the target enzyme. For instance, the introduction of certain functional groups can lead to more potent inhibition. The table below presents data on a selection of N-substituted aminobenzamide derivatives and their observed activity, illustrating the structure-activity relationships within this class.

Table 1: In Vitro Activity of Selected N-Substituted Aminobenzamide Derivatives against DPP-IV

| Compound ID | Structure | In Vitro Activity (% at 100 µM) |

|---|---|---|

| Compound A | N-(4-methylbenzyl)-3-aminobenzamide | 35% |

| Compound B | N-(4-chlorobenzyl)-3-aminobenzamide | 42% |

| Compound C | N-(4-methoxybenzyl)-3-aminobenzamide | 38% |

| Most Active Compound | A proprietary N-aminobenzamide scaffold | 38% (relative to reference) nih.gov |

This table is representative and compiled based on findings for analogous compounds. Specific values for N-(3-acetylphenyl)-3-aminobenzamide are not available.

The data suggests that further optimization of the N-acetylphenyl moiety in This compound could involve exploring different substitution patterns on the phenyl ring to enhance its interaction with the active site of target enzymes.

Exploration of Novel Therapeutic Applications Beyond Initial Findings

While the initial focus of many benzamide (B126) derivatives has been on their role as PARP inhibitors in cancer therapy, the exploration of N-substituted aminobenzamides has opened up new therapeutic avenues. taylorandfrancis.com The investigation of these compounds as DPP-IV inhibitors for the treatment of diabetes is a prime example of expanding their therapeutic utility. nih.gov

The underlying principle for this application is that by inhibiting DPP-IV, the levels of incretin (B1656795) hormones (like GLP-1 and GIP) are increased. These hormones stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control. The N-substituted aminobenzamide scaffold has been identified as a valid framework for designing effective DPP-IV inhibitors. nih.gov

Future research could further expand the therapeutic applications of this class of compounds by screening them against a wider range of biological targets. Given the structural similarities to other known pharmacologically active molecules, there is potential for discovering novel activities in areas such as:

Anti-inflammatory agents: Some benzamide derivatives have shown anti-inflammatory properties. nih.gov

Neuroprotective agents: PARP inhibitors, a class to which 3-aminobenzamide (B1265367) belongs, have been investigated for their neuroprotective effects. taylorandfrancis.com

Antimicrobial agents: Certain N-substituted derivatives have been explored for their antimicrobial effects. mdpi.com

Systematic screening and mechanism-of-action studies will be crucial to uncover these potential new applications.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The rational design of new drug candidates from the N-substituted aminobenzamide class can be significantly accelerated by integrating computational and experimental approaches. Computer-aided drug design (CADD) plays a pivotal role in identifying promising lead compounds and optimizing their structures.

In the development of N-substituted aminobenzamide derivatives as DPP-IV inhibitors, for example, CDOCKER software was utilized to perform molecular docking studies. This allowed researchers to predict the binding modes of the designed compounds within the active site of the DPP-IV enzyme and to estimate their binding affinities. Such in silico methods enable the pre-screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of being active for synthesis and experimental testing. nih.gov

The typical workflow for rational drug design in this context would involve:

Homology modeling: To create a 3D model of the target protein if one is not available.

Molecular docking: To predict the binding conformation and affinity of the designed ligands to the target.

Pharmacophore modeling: To identify the essential structural features required for biological activity.

ADMET prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.

These computational predictions are then validated through experimental assays, creating a feedback loop for further design and optimization.

Considerations for Preclinical Development Initiatives

Before a promising N-substituted aminobenzamide derivative can advance to clinical trials, it must undergo rigorous preclinical development. This phase aims to establish the compound's safety and efficacy profile in non-human studies. Key considerations for the preclinical development of this class of compounds include:

In Vitro Pharmacology: Comprehensive in vitro studies are necessary to characterize the compound's mechanism of action, potency, selectivity, and potential off-target effects. This includes enzyme inhibition assays (e.g., for DPP-IV or PARP) and cell-based assays to assess cellular activity. nih.gov

Pharmacokinetics: Understanding the ADME (absorption, distribution, metabolism, and excretion) properties of the compound is crucial. Studies in animal models will determine its bioavailability, half-life, and metabolic fate.

Toxicology: A thorough toxicological evaluation is required to identify any potential adverse effects. This includes acute and chronic toxicity studies in at least two animal species.

Formulation Development: Developing a stable and effective formulation for drug delivery is a critical step.

The successful navigation of these preclinical hurdles is essential for the translation of a promising N-substituted aminobenzamide from a laboratory curiosity to a potential therapeutic agent.

Q & A

What are the established synthetic routes for N-(3-acetylphenyl)-3-aminobenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process. For example, a related acetylphenyl benzamide derivative is synthesized via:

Acetylation : Reacting 3-amino acetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)-acetamide.

Functionalization : Further reaction with dimethyl formamide dimethyl acetal (DMF-DMA) to introduce additional substituents .

Optimization strategies :

- Vary reaction temperature (e.g., 80–120°C) and solvent polarity (DMF vs. THF) to control side reactions.

- Use catalytic agents (e.g., triethylamine) to neutralize HCl byproducts and improve reaction efficiency .

What analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Key methods include:

- NMR Spectroscopy : and NMR validate the acetyl group (δ ~2.5 ppm for CH) and amide linkage (δ ~165 ppm for C=O) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 283.12 for CHNO).

- UV-Vis Spectroscopy : Absorbance peaks at ~260 nm (aromatic π→π) and ~300 nm (n→π transitions) indicate electronic properties relevant to biological activity .

How does the bioactivity of this compound compare to structurally related benzamide derivatives?

Comparative studies of similar compounds (e.g., N-(3-aminophenyl)-3-chlorobenzamide) reveal:

- Anticancer Activity : IC values of ~10–20 µM against tubulin polymerization, suggesting acetyl and amino groups enhance target binding .

- Antimicrobial Effects : Substitution at the 3-position (e.g., Cl vs. acetyl) modulates potency; acetyl derivatives show improved solubility but reduced MIC values compared to halogenated analogs .

Methodological Insight : Use competitive binding assays (e.g., fluorescence polarization) to quantify target affinity differences .

How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in IC or MIC values often arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies.

- Structural Ambiguity : Confirm compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography) before testing .

- Data Normalization : Use positive controls (e.g., paclitaxel for tubulin assays) to calibrate activity metrics .

What experimental design considerations are essential for optimizing the synthesis of this compound under scalable conditions?

Advanced strategies include:

- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst ratio) to identify critical factors affecting yield .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side products (e.g., over-acetylation) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising reactivity .

How can computational modeling guide the development of this compound as a therapeutic agent?

- Docking Studies : Predict binding modes with targets (e.g., tubulin) using AutoDock Vina; prioritize acetyl and benzamide motifs for hydrogen bonding .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with bioactivity to design derivatives with improved potency .

- Co-Crystallization : Use crystal structure data (e.g., PDB entries) to identify supramolecular synthons for stabilizing drug-target complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.